

Initial Toxicological Screening of Benzilonium Bromide: A Technical Guide

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Compound of Interest

Compound Name: Benzilonium

CAS No.: 16175-92-1

Cat. No.: B1200655

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Executive Summary & Compound Profile

Benzilonium bromide (CAS: 1050-48-2) is a quaternary ammonium anticholinergic agent historically developed for the management of peptic ulcers and gastrointestinal hypermotility (Brand name: Portyn).[1] Chemically identified as 1,1-diethyl-3-[(hydroxydiphenylacetyl)oxy]pyrrolidinium bromide, its therapeutic value lies in its potent peripheral antimuscarinic activity.

Unlike tertiary amines (e.g., atropine), the permanent positive charge of the quaternary nitrogen in **benzilonium** bromide limits its ability to cross the blood-brain barrier (BBB). This structural feature theoretically isolates its toxicity profile to the peripheral nervous system, minimizing central anticholinergic syndrome (delirium, hallucinations). However, this does not negate the risk of severe peripheral toxicity, including cardiovascular collapse and neuromuscular blockade at supratherapeutic doses.

This guide outlines a modern, self-validating screening workflow to assess the initial toxicological profile of **benzilonium** bromide, integrating historical data with current OECD regulatory standards.

Physicochemical & Biological Profile

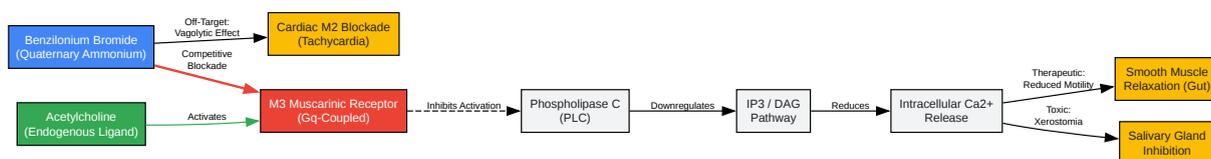
Parameter	Data / Characteristic
Chemical Structure	Pyrrrolidinium-based quaternary ammonium salt
Molecular Weight	434.37 g/mol
Mechanism of Action	Competitive antagonism of Muscarinic Acetylcholine Receptors (mAChRs), primarily M1 and M3 subtypes in the GI tract.
Historical LD50 (Rat, Oral)	1.86 g/kg (Reichertz & Schliva, 1962)
Primary Toxicity Risk	Peripheral Anticholinergic Toxidrome (Tachycardia, Ileus, Urinary Retention)
Solubility	High water solubility (Bromide salt); facilitates aqueous formulation for dosing.

Mechanism of Toxicity & Signaling Pathways

To design an effective screening protocol, one must understand the "Target vs. Off-Target" toxicity. **Benzilonium's** primary toxicity is an extension of its pharmacology (On-Target Toxicity).

Pathway Visualization

The following diagram illustrates the blockade of M3 receptors and the resulting physiological cascades that define both efficacy and toxicity.



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Figure 1: Mechanism of Action and Toxicity Pathways. **Benzilonium** competitively antagonizes ACh at muscarinic receptors. While M3 blockade treats ulcers, concurrent M2 blockade in the heart drives the primary toxicity risk: tachycardia.

In Vitro Screening Protocols (Tier 1)

Before in vivo administration, verify target selectivity and rule out catastrophic off-target effects (e.g., hERG inhibition).

hERG Channel Inhibition (Cardiotoxicity)

Quaternary ammonium compounds are structurally prone to blocking the hERG potassium channel, leading to QT prolongation and Torsades de Pointes.

- Protocol: Automated Patch Clamp (CHO cells stably expressing hERG).
- Concentration Range: 0.1 μM to 100 μM .
- Positive Control: E-4031 (Known hERG blocker).
- Acceptance Criteria: $\text{IC}_{50} > 30 \mu\text{M}$ is desirable. If $\text{IC}_{50} < 10 \mu\text{M}$, in vivo telemetry is mandatory in Tier 2.

Muscarinic Subtype Selectivity (M1-M5)

Confirm the "peripheral" hypothesis by assessing binding affinity.

- Assay: Radioligand binding assay using $[^3\text{H}]\text{-NMS}$ (N-methylscopolamine).
- Goal: Determine values for M1, M2, and M3.
- Risk Logic: High affinity for M2 (Cardiac) predicts tachycardia. High affinity for M3 (Glandular/Smooth Muscle) predicts dry mouth and urinary retention.

In Vivo Acute Toxicity Screening (Tier 2)

Historical data places the oral LD50 in rats at 1.86 g/kg (Reichert & Schliva, 1962). However, modern ethical standards (3Rs) replace the classical LD50 test with the Up-and-Down Procedure (OECD 425).

Protocol: Modified Acute Oral Toxicity (OECD 425)

This protocol minimizes animal usage while estimating the lethal dose range and identifying the "Anticholinergic Toxidrome."

Step-by-Step Methodology:

- Subject Selection: Female Sprague-Dawley rats (8-12 weeks), fasted overnight.
- Dose Selection: Based on the historical LD50 of 1860 mg/kg, start conservatively at 175 mg/kg (1/10th LD50) to assess non-lethal toxicity first.
- Administration: Oral gavage using aqueous vehicle (**Benzilonium** bromide is water-soluble). Volume < 10 mL/kg.
- Observation Period: Continuous monitoring for the first 4 hours, then daily for 14 days.
- Escalation Logic:
 - If Animal A survives 48h with no severe distress
Dose Animal B at 550 mg/kg.
 - If Animal B survives
Dose Animal C at 1750 mg/kg.
 - If death occurs, reduce dose by factor of 3.2 for the next animal.

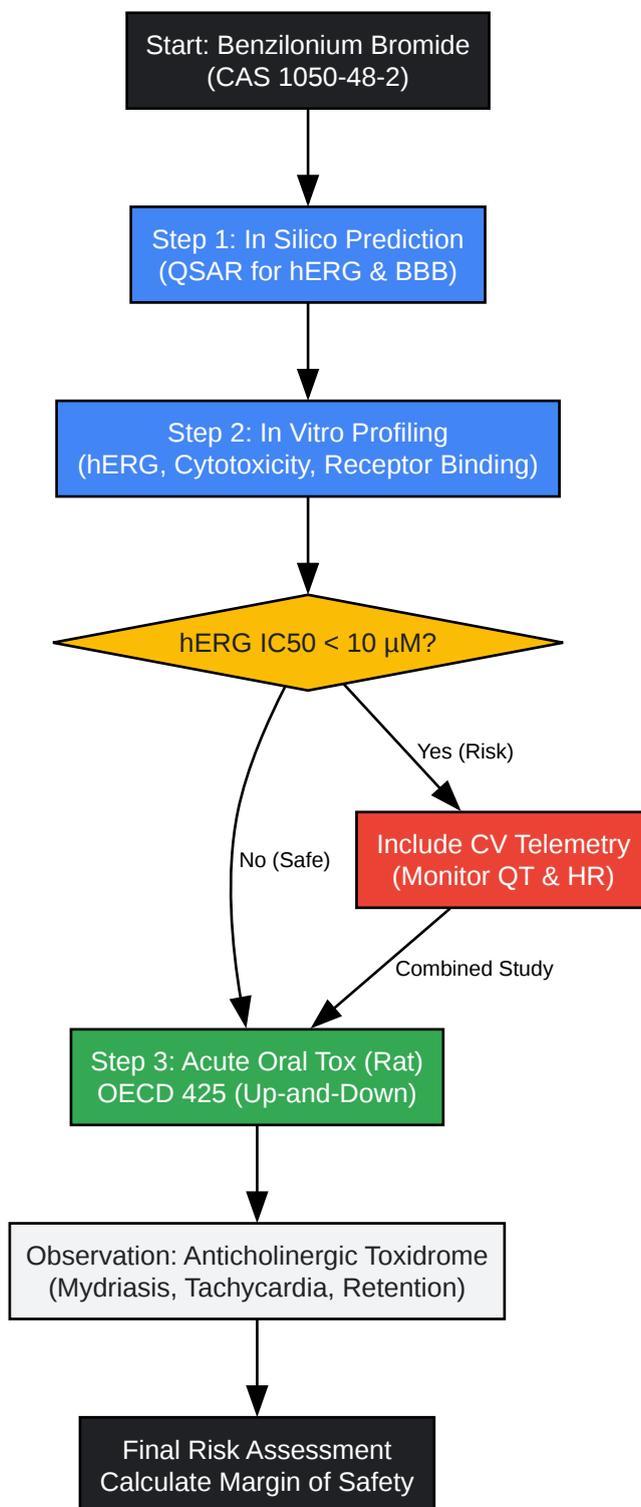
Clinical Signs: The Anticholinergic Toxidrome

Researchers must monitor for specific signs indicating M-receptor blockade overdose:

System	Clinical Sign	Physiological Basis
Ocular	Mydriasis (Dilated pupils)	M3 blockade of iris sphincter muscle.
Secretory	Xerostomia (Dry mouth/nose)	M3 blockade of salivary/lacrimal glands.
Cardiac	Tachycardia	M2 blockade at the SA node (Vagolytic effect).
GI/GU	Abdominal distension, Urinary retention	Inhibition of peristalsis and detrusor contraction.
CNS	Absent or Minimal	Quaternary structure prevents BBB penetration (differentiates from Atropine).

Screening Workflow Diagram

This flowchart guides the decision-making process from compound acquisition to safety classification.



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Figure 2: Integrated Screening Workflow. The logic gate at "hERG IC50" determines the necessity of advanced cardiovascular monitoring during in vivo stages.

Scientific Integrity & Data Interpretation

Causality & Experimental Choice

- Why OECD 425? The historical LD50 (1.86 g/kg) suggests **Benzilonium** is "Harmful" (Category 4) but not "Fatal" (Category 1/2). A full lethal dose study is unethical. OECD 425 validates the range with minimal animals.
- Why focus on Peripheral signs? The quaternary structure is the defining feature. If CNS signs (convulsions, ataxia) are observed, it suggests either BBB breakdown or impurity (presence of tertiary amine precursors).

Self-Validating Controls

- Positive Control (In Vitro): Atropine must be run in parallel during receptor binding to normalize values.
- Negative Control (In Vivo): Vehicle-only group (Water/Saline) to baseline heart rate and pupil diameter.

References

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